Chlorhydrate de PS-1145

Vue d'ensemble

Description

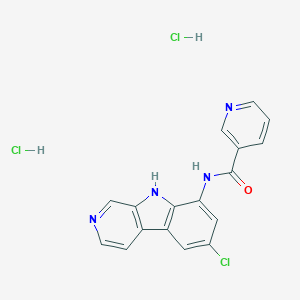

Le dihydrochlorure de PS 1145, également connu sous le nom de N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochlorure, est un dérivé de la β-carboline. Il est principalement reconnu pour son rôle d'inhibiteur de la kinase IκB (IKK), qui inhibe ensuite l'activation du facteur nucléaire kappa-B (NF-κB). Ce composé a montré des applications thérapeutiques potentielles dans divers domaines, notamment l'oncologie et l'immunologie .

Applications De Recherche Scientifique

PS 1145 dihydrochloride has been extensively studied for its scientific research applications:

Analyse Biochimique

Biochemical Properties

PS-1145 dihydrochloride plays a significant role in biochemical reactions. It interacts with IκB kinase-2, an enzyme involved in the activation of NF-κB . By blocking the phosphorylation of IκB kinase-2, PS-1145 dihydrochloride inhibits the activation of NF-κB .

Cellular Effects

PS-1145 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated proinflammatory gene expression in human airway epithelial cells . It also hinders pro-inflammatory cytokine production and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of PS-1145 dihydrochloride involves its binding interactions with IκB kinase-2, leading to the inhibition of this enzyme . This results in the blockade of NF-κB activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, PS-1145 dihydrochloride continues to inhibit the activity of NF-κB by blocking IκB kinase phosphorylation

Metabolic Pathways

PS-1145 dihydrochloride is involved in the NF-κB signaling pathway . It interacts with IκB kinase-2, an enzyme that plays a crucial role in this pathway .

Méthodes De Préparation

La synthèse du dihydrochlorure de PS 1145 implique plusieurs étapes, commençant par la préparation de la structure centrale de la β-carboline. La voie de synthèse comprend généralement :

Étape 1 : Formation du noyau β-carboline par des réactions de cyclisation.

Étape 2 : Introduction du groupe chloro à la position appropriée sur le cycle β-carboline.

Étape 3 : Couplage du dérivé β-carboline avec le 3-pyridinecarboxamide dans des conditions de réaction spécifiques pour former le produit final.

Conditions de réaction : Les réactions sont généralement réalisées à des températures contrôlées et peuvent nécessiter l'utilisation de catalyseurs pour améliorer l'efficacité de la réaction.

Analyse Des Réactions Chimiques

Le dihydrochlorure de PS 1145 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur le noyau β-carboline.

Substitution : Le groupe chloro sur le cycle β-carboline peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions communs : Les réactifs typiques comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution.

4. Applications de la recherche scientifique

Le dihydrochlorure de PS 1145 a été largement étudié pour ses applications en recherche scientifique :

Oncologie : Il présente une activité antitumorale sur diverses lignées cellulaires cancéreuses, notamment les cellules de carcinome nasopharyngé et de cancer colorectal.

Immunologie : Le composé est utilisé pour étudier le rôle de la kinase IκB dans la transcription des médiateurs inflammatoires.

Biologie cellulaire : Le dihydrochlorure de PS 1145 est utilisé pour étudier la participation de la signalisation NF-κB dans divers processus cellulaires, notamment la survie cellulaire, la prolifération et l'apoptose.

5. Mécanisme d'action

Le dihydrochlorure de PS 1145 exerce ses effets en inhibant la phosphorylation et la dégradation de l'inhibiteur du facteur nucléaire kappa-β (NF-κB). Cette inhibition empêche l'activation subséquente de NF-κB, un complexe protéique qui joue un rôle crucial dans la régulation de la réponse immunitaire, de la croissance cellulaire et de l'apoptose. En bloquant l'activation de NF-κB, le dihydrochlorure de PS 1145 entrave la production de cytokines pro-inflammatoires et favorise l'activité antitumorale .

Mécanisme D'action

PS 1145 dihydrochloride exerts its effects by inhibiting the phosphorylation and degradation of the inhibitor of nuclear factor kappa-β (NF-κB). This inhibition prevents the subsequent activation of NF-κB, a protein complex that plays a crucial role in regulating immune response, cellular growth, and apoptosis. By blocking NF-κB activation, PS 1145 dihydrochloride hinders the production of pro-inflammatory cytokines and promotes anti-tumor activity .

Comparaison Avec Des Composés Similaires

Le dihydrochlorure de PS 1145 est unique dans son inhibition spécifique de la kinase IκB et l'activation subséquente de NF-κB. Des composés similaires incluent :

BAY 11-7082 : Un autre inhibiteur de l'activation de NF-κB, mais avec un mécanisme d'action différent.

Inhibiteur IKK VII : Un composé qui cible également la kinase IκB, mais qui peut avoir une sélectivité et une puissance différentes.

TPCA-1 : Un inhibiteur de la kinase IκB avec des applications dans l'étude des voies de signalisation NF-κB.

Ces composés partagent des applications similaires en recherche, mais diffèrent par leurs structures chimiques, leurs mécanismes d'action et leurs cibles spécifiques dans la voie de signalisation NF-κB.

Propriétés

IUPAC Name |

N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)pyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O.2ClH/c18-11-6-13-12-3-5-20-9-15(12)21-16(13)14(7-11)22-17(23)10-2-1-4-19-8-10;;/h1-9,21H,(H,22,23);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDCBADLGJZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC(=CC3=C2NC4=C3C=CN=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

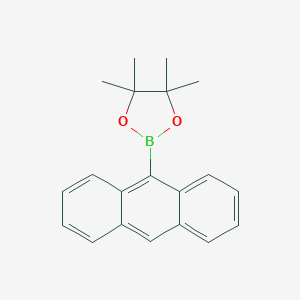

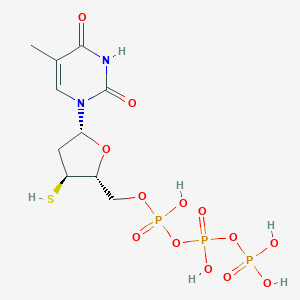

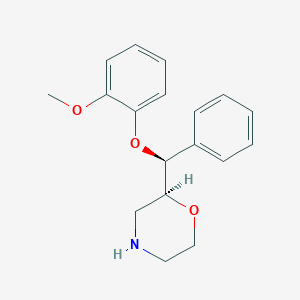

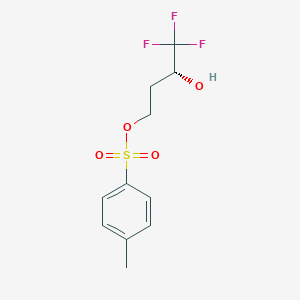

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

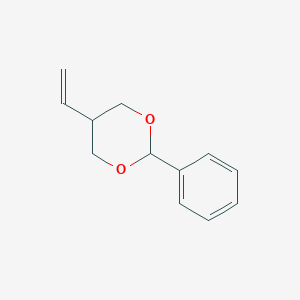

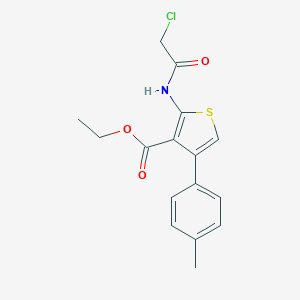

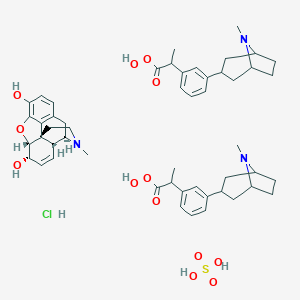

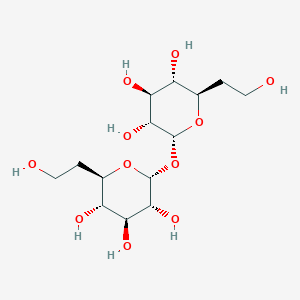

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)

![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)